Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate
Description
Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a 3-pyridylcarbonylamino moiety at position 2, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-5-4-6-15-7-10/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGUVFFDBNGNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial activity, potential mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C14H14N2O3S
- Molar Mass : 290.34 g/mol
- Density : 1.311 g/cm³ (predicted)
- Boiling Point : 370.1 °C (predicted)
- pKa : 11.65 (predicted) .
The structure features a thiophene ring substituted with methyl groups and a pyridine moiety, which is significant for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. The compound was tested against various bacterial strains, yielding the following results:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli ATCC 25922 | 8 |
| Pseudomonas aeruginosa ATCC 27853 | 9 |
| Bacillus subtilis | 10 |
| Staphylococcus aureus ATCC 25923 | 8 |
The results indicate mild antibacterial activity, with inhibition zones ranging from 8 to 10 mm across different strains . The differences in susceptibility between gram-negative and gram-positive bacteria suggest that the compound may penetrate bacterial cell walls differently based on their structural characteristics.
The proposed mechanisms for the antibacterial action of this compound include:
- Inhibition of Protein Synthesis : The presence of nitrogen-containing functional groups may interfere with bacterial ribosomal function.
- Disruption of Cell Wall Synthesis : The thiophene ring may interact with peptidoglycan layers in bacterial cell walls, leading to structural weaknesses.
These mechanisms are supported by comparative studies on similar thiophene derivatives, which have shown varying degrees of antimicrobial activity based on structural modifications .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the efficacy and safety profiles of this compound:
- Antimicrobial Screening : A study demonstrated that thiophene derivatives exhibit varying antibacterial activities depending on their substituents. This compound was noted for its moderate activity against both gram-positive and gram-negative bacteria .
- Synthesis and Characterization : The synthesis involved multiple steps, confirming the compound's structure through spectroscopic methods such as IR, NMR, and UV-visible spectroscopy. These methods validated the expected chemical properties and potential biological interactions .
- Comparative Analysis : Similar compounds were identified with distinct structural variations that influence their biological activities. For instance, derivatives lacking the pyridine moiety exhibited reduced antimicrobial properties, emphasizing the importance of specific functional groups in enhancing biological efficacy .
Scientific Research Applications
The compound exhibits notable biological activities, primarily due to its ability to interact with biological targets such as enzymes and receptors. Here are the key applications:
Anticancer Activity
Research indicates that derivatives of thiophene compounds, including methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate, have shown promising anticancer properties. For instance, studies have highlighted the potential of thiophene derivatives to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.
- Case Study : A study published in Molecules demonstrated that specific thiophene derivatives significantly inhibited the growth of various cancer cell lines, including HeLa and Jurkat cells, with IC50 values in the low micromolar range. The structural modifications in these compounds were found to enhance their antiproliferative activity against different cancer types .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Thiophene derivatives have been investigated for their efficacy against various bacterial strains.
- Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
This table summarizes findings from various studies indicating that the compound exhibits varying degrees of antimicrobial activity against different pathogens.
Platelet Aggregation Inhibition
The compound has also been explored for its potential as a platelet aggregation inhibitor. This application is particularly relevant in cardiovascular research where inhibiting platelet aggregation can reduce the risk of thrombosis.
- Case Study : A patent application (WO2010027236A2) discusses a series of fused heterocyclic compounds related to this compound, highlighting its use in preventing platelet aggregation and thus its potential therapeutic role in cardiovascular diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Understanding the structure-activity relationship is crucial for developing more effective derivatives.
Synthesis Overview
- Starting Materials : Pyridine derivatives and thiophene carboxylic acids.
- Reagents : Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Yield Optimization : Modifying reaction conditions (temperature, solvent) can improve yield.
Comparison with Similar Compounds
Key Observations :
- Electronic and Steric Effects: The 3-pyridylcarbonylamino group offers a hydrogen-bond acceptor (pyridyl N) and donor (amide NH), distinguishing it from sulfonamido (strong electron-withdrawing) or phenoxycarbonyl (bulky aromatic) groups. This may influence solubility and target affinity .
- Ester Group Variation : Methyl vs. ethyl esters affect lipophilicity and metabolic stability. Ethyl esters are common in prodrug designs, while methyl esters may enhance membrane permeability .
Physical and Spectral Properties
- Melting Points : Sulfonamido derivatives (e.g., S-4f) are solids with defined melting points, while carbothioamido analogs () have predicted high boiling points due to increased molecular weight .
- Spectroscopic Data: IR spectra for similar compounds show characteristic peaks (e.g., 1777 cm⁻¹ for acetyloxy groups in ; 1715 cm⁻¹ for esters). ¹H NMR of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate () reveals methyl resonances at δ 2.30 .
Q & A
Q. Contradictions :
- uses piperidine/acetic acid for Knoevenagel condensation, but acylation requires milder bases (e.g., Et₃N) to preserve ester functionality .
Basic Characterization: What spectroscopic methods confirm the structure of this compound?
Answer:
- IR Spectroscopy : Confirm the presence of amide (C=O: ~1650 cm⁻¹), ester (C=O: ~1700 cm⁻¹), and pyridyl (C=N: ~1600 cm⁻¹) groups .
- ¹H NMR : Key signals include:
- Methyl groups (δ 2.2–2.5 ppm, singlet for C4/C5-CH₃).
- Pyridyl protons (δ 8.5–9.0 ppm, multiplet for aromatic H) .
- Mass Spectrometry : ESI-HRMS validates molecular weight (expected [M+H]⁺: ~349.12 g/mol) .
Advanced Analysis: How to resolve contradictions in NMR data for similar thiophene derivatives?
Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., thiophene ring protons vs. pyridyl protons) by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., acyl group position) using single-crystal diffraction data, as demonstrated for ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives .
- Dynamic NMR : Monitor temperature-dependent shifts for rotameric forms of the amide group .
Bioactivity Evaluation: What in vitro assays are suitable for assessing its biological potential?
Answer:
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
- Anti-Inflammatory Screening : COX-2 inhibition via ELISA, with IC₅₀ values <10 µM for structurally related compounds .
- Antibacterial Testing : Microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting MIC values .
Q. Data Interpretation :
- Correlate electronic effects (e.g., pyridyl electron-withdrawing groups) with enhanced bioactivity.
- Compare with control compounds lacking the 3-pyridyl moiety to isolate substituent effects .
Computational Modeling: How to predict binding interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or bacterial dihydrofolate reductase. The pyridyl group may form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .
- QSAR Studies : Develop regression models based on Hammett σ values of substituents to predict IC₅₀ trends .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess conformational stability of the amide linkage .
Stability and Storage: What conditions prevent degradation of this compound?
Answer:
- Storage : Keep under inert gas (Ar) at –20°C in amber vials to avoid ester hydrolysis or photodegradation .
- Handling : Use anhydrous solvents (e.g., CH₂Cl₂) during synthesis to minimize moisture-induced side reactions .
Note : Analogous thiophene esters show stability for >6 months under these conditions .
Methodological Pitfalls: How to address low yields in the final acylation step?
Answer:
- Side Reactions : Trace moisture may hydrolyze the acyl chloride; use molecular sieves or pre-dry reagents .
- Steric Hindrance : Bulky substituents (e.g., 3-pyridyl) reduce reactivity; increase reaction time (24–48 hr) or temperature (reflux) .
- Alternative Routes : Employ Ullmann coupling or visible light-mediated methods for challenging aryl-amino linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
